molecular formula C14H11FO3 B1318129 4-[(2-Fluorophenoxy)methyl]benzoic acid CAS No. 943114-74-7

4-[(2-Fluorophenoxy)methyl]benzoic acid

Cat. No. B1318129
M. Wt: 246.23 g/mol
InChI Key: UTKIRHQEOSDVOV-UHFFFAOYSA-N
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Description

The compound "4-[(2-Fluorophenoxy)methyl]benzoic acid" is a derivative of benzoic acid, which is a simple aromatic carboxylic acid. Its structure includes a benzoic acid moiety and a 2-fluorophenoxy group connected through a methyl linker. This compound is of interest due to its potential applications in various fields, including the development of fluorescent probes, supramolecular chemistry, and liquid crystal technology.

Synthesis Analysis

The synthesis of related benzoic acid derivatives often involves multi-step procedures, starting from various substituted benzazoles or benzaldehydes. For instance, the synthesis of fluorescent probes based on benzoxazole and benzothiazole derivatives involves two-step procedures from corresponding benzazoles . Similarly, the synthesis of liquid crystal intermediates from 4-phenylphenol includes steps like methylation, acylation, and alkylation . These methods could potentially be adapted for the synthesis of "4-[(2-Fluorophenoxy)methyl]benzoic acid" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of benzoic acid derivatives is often confirmed using spectroscopic techniques such as NMR, UV-VIS, and IR . The molecular structures and geometries can also be optimized using computational methods like density functional theory (DFT) . For "4-[(2-Fluorophenoxy)methyl]benzoic acid," similar techniques would be employed to confirm the structure and understand the electronic properties of the molecule.

Chemical Reactions Analysis

Benzoic acid derivatives can undergo various chemical reactions, including acid-base dissociation and tautomerism . The presence of the fluorophenoxy group in "4-[(2-Fluorophenoxy)methyl]benzoic acid" may influence its reactivity and the types of chemical reactions it can participate in. For example, the fluorine atom could affect the acidity of the carboxylic acid group and the reactivity of the aromatic ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid derivatives are influenced by their molecular structure. For example, the introduction of a 2-arylethynyl group can control the solid-state chiral optical properties of a benzoic acid-based supramolecular organic fluorophore . The presence of a fluorophenoxy group in "4-[(2-Fluorophenoxy)methyl]benzoic acid" is likely to affect properties such as solubility, melting point, and optical activity. Additionally, the compound's fluorescence properties could be explored for potential applications in sensing technologies .

Safety And Hazards

The safety and hazards of a compound refer to its potential risks and precautions needed when handling it. Unfortunately, I couldn’t find specific information on the safety and hazards of “4-[(2-Fluorophenoxy)methyl]benzoic acid”.


Future Directions

The future directions of a compound refer to potential applications and research directions. Unfortunately, I couldn’t find specific information on the future directions of “4-[(2-Fluorophenoxy)methyl]benzoic acid”.


I’m sorry I couldn’t provide more detailed information. The field of chemistry is vast and complex, and not all compounds are fully researched or understood. For more detailed information, it’s recommended to consult scientific literature or a specialist in the field.


properties

IUPAC Name

4-[(2-fluorophenoxy)methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO3/c15-12-3-1-2-4-13(12)18-9-10-5-7-11(8-6-10)14(16)17/h1-8H,9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTKIRHQEOSDVOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC2=CC=C(C=C2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40588610
Record name 4-[(2-Fluorophenoxy)methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40588610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(2-Fluorophenoxy)methyl]benzoic acid

CAS RN

943114-74-7
Record name 4-[(2-Fluorophenoxy)methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40588610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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